
Iron(2+) neoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) neoundecanoate is an organometallic compound consisting of iron in the +2 oxidation state coordinated to neoundecanoate ligands
准备方法
Synthetic Routes and Reaction Conditions
Iron(2+) neoundecanoate can be synthesized through the reaction of iron(II) salts with neoundecanoic acid. A common method involves dissolving iron(II) chloride in an organic solvent such as ethanol, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
Iron(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the iron(II) center is reduced to iron(0).
Substitution: Ligand exchange reactions can occur, where the neoundecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can facilitate the reduction of the iron(II) center.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of coordinating solvents.
Major Products Formed
Oxidation: The oxidation of this compound typically yields iron(III) neoundecanoate.
Reduction: Reduction reactions may produce elemental iron or iron(0) complexes.
Substitution: Ligand exchange reactions result in the formation of new iron(II) complexes with different ligands.
科学研究应用
Iron(2+) neoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is utilized in the production of advanced materials, including magnetic nanoparticles and metal-organic frameworks.
作用机制
The mechanism of action of iron(2+) neoundecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can interact with molecular targets such as enzymes and proteins, influencing their activity and function. Additionally, the compound’s magnetic properties make it useful in imaging and diagnostic applications.
相似化合物的比较
Iron(2+) neoundecanoate can be compared with other iron(II) carboxylates, such as iron(2+) acetate and iron(2+) stearate While these compounds share similar coordination chemistry, this compound is unique due to the specific structure and properties of the neoundecanoate ligand
List of Similar Compounds
- Iron(2+) acetate
- Iron(2+) stearate
- Iron(2+) oxalate
- Iron(2+) citrate
属性
CAS 编号 |
93981-37-4 |
|---|---|
分子式 |
C22H42FeO4 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
8,8-dimethylnonanoate;iron(2+) |
InChI |
InChI=1S/2C11H22O2.Fe/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
CHJURLJUIAJTRZ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


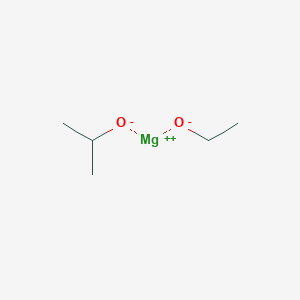
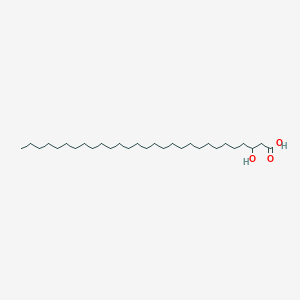
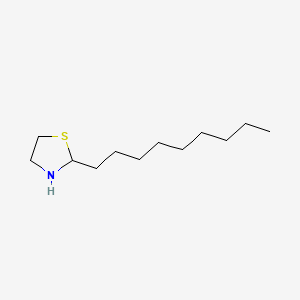

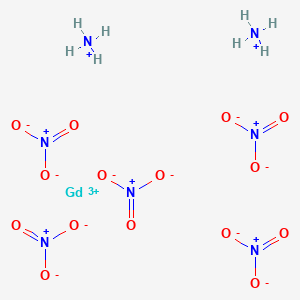
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
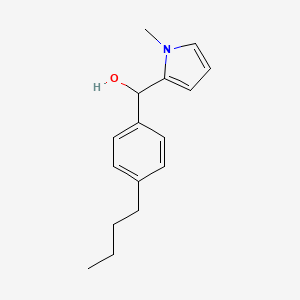
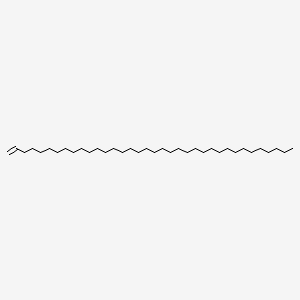
![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
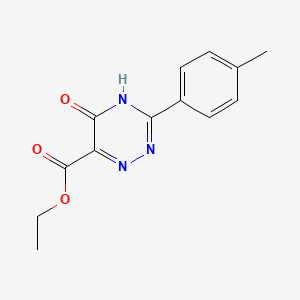

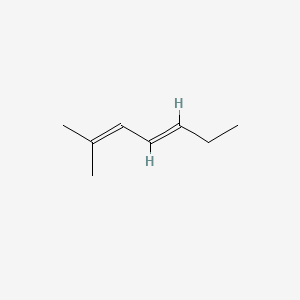
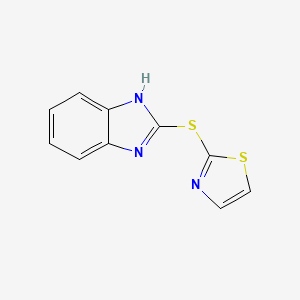
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
